2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic Acid
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Overview
Description
2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid typically involves the condensation of 2-(trifluoromethyl)quinazoline-4-amine with phenylacetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as phase-transfer catalysis, microwave-assisted reactions, and metal-mediated reactions are commonly employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of reduced quinazoline derivatives .
Scientific Research Applications
2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid include other quinazoline derivatives such as:
- 2-phenylquinazoline
- 2-(trifluoromethyl)quinazoline
- 4-aminoquinazoline
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a phenyl group and a trifluoromethyl-substituted quinazoline moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-phenyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c18-17(19,20)16-21-12-9-5-4-8-11(12)14(23-16)22-13(15(24)25)10-6-2-1-3-7-10/h1-9,13H,(H,24,25)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSCGBCFUMEHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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